2-Propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride 2-Propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2260933-40-0
VCID: VC4298023
InChI: InChI=1S/C10H12F3N.ClH/c1-6(2)8-5-7(10(11,12)13)3-4-9(8)14;/h3-6H,14H2,1-2H3;1H
SMILES: CC(C)C1=C(C=CC(=C1)C(F)(F)F)N.Cl
Molecular Formula: C10H13ClF3N
Molecular Weight: 239.67

2-Propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride

CAS No.: 2260933-40-0

Cat. No.: VC4298023

Molecular Formula: C10H13ClF3N

Molecular Weight: 239.67

* For research use only. Not for human or veterinary use.

2-Propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride - 2260933-40-0

Specification

CAS No. 2260933-40-0
Molecular Formula C10H13ClF3N
Molecular Weight 239.67
IUPAC Name 2-propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride
Standard InChI InChI=1S/C10H12F3N.ClH/c1-6(2)8-5-7(10(11,12)13)3-4-9(8)14;/h3-6H,14H2,1-2H3;1H
Standard InChI Key UIUCWHBWNDYXLB-UHFFFAOYSA-N
SMILES CC(C)C1=C(C=CC(=C1)C(F)(F)F)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₀H₁₂F₃N·HCl, with a molecular weight of 255.67 g/mol. Key structural elements include:

  • Aromatic ring: Provides a planar framework for electronic interactions.

  • Trifluoromethyl group (-CF₃): Introduces strong electron-withdrawing effects and lipophilicity.

  • Isopropyl group (-CH(CH₃)₂): Enhances steric bulk and influences solubility.

  • Hydrochloride salt: Improves crystallinity and handling stability .

Table 1: Comparative Structural Data for Trifluoromethylated Aniline Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Substituent Positions
2-Propan-2-yl-4-(trifluoromethyl)aniline;hydrochlorideC₁₀H₁₂F₃N·HCl255.672-isopropyl, 4-CF₃
4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochlorideC₁₀H₁₃ClF₃N239.664-isopropyl, 3-CF₃
4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochlorideC₁₀H₁₂F₃NO·HCl267.664-isopropyloxy, 2-CF₃

Synthetic Methodologies

Key Reaction Steps

The synthesis of 2-Propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride involves two primary stages:

  • Trifluoromethylation of 2-isopropylaniline:

    • Starting material: 2-isopropylaniline reacts with a trifluoromethylating agent (e.g., trifluoromethyl iodide) under palladium catalysis.

    • Conditions: Catalytic Pd/C, base (K₂CO₃), and polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .

    • Mechanism: Nucleophilic aromatic substitution (SNAr) facilitated by the electron-withdrawing -CF₃ group.

  • Salt Formation:

    • The free base is treated with concentrated HCl in an ice-cold ethereal solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

    • Purification: Recrystallization from isopropanol yields >99% purity .

Scheme 1: Synthetic Pathway

2-isopropylaniline+CF₃IPd/C, K₂CO₃2-Propan-2-yl-4-(trifluoromethyl)anilineHClHydrochloride salt\text{2-isopropylaniline} + \text{CF₃I} \xrightarrow{\text{Pd/C, K₂CO₃}} \text{2-Propan-2-yl-4-(trifluoromethyl)aniline} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Industrial-Scale Optimization

  • Reactor design: Continuous-flow systems reduce reaction times and improve yield consistency.

  • Catalyst recycling: Pd/C recovery via filtration lowers production costs .

  • Quality control: HPLC and ¹H-NMR ensure compliance with pharmaceutical-grade standards .

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting point: 180–185°C (decomposition observed above 190°C) .

  • Solubility:

    • Water: 25 mg/mL (20°C) due to ionic character.

    • Organic solvents: Highly soluble in dichloromethane (>500 mg/mL) and ethanol (>300 mg/mL) .

Spectroscopic Data

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.53 (s, 1H, ArH), 7.31 (m, 1H, ArH), 4.38 (bs, 2H, NH₂), 1.32 (d, 6H, CH(CH₃)₂) .

  • ¹⁹F-NMR: δ -62.5 ppm (CF₃ group) .

Applications in Pharmaceutical and Materials Science

Specialty Materials

  • Liquid crystals: The rigid aromatic core and polar -CF₃ group enable applications in display technologies.

  • Polymer additives: Improves thermal stability in fluoropolymers .

Comparative Analysis with Structural Isomers

Positional Effects on Reactivity

  • 4-CF₃ vs. 3-CF₃: The para-substituted derivative exhibits higher thermal stability (ΔTₘ = +15°C) due to symmetric electronic distribution .

  • Hydrochloride salt vs. free base: Salt formation increases aqueous solubility by 40% but reduces organic solvent compatibility .

Future Directions

Research Priorities

  • Catalyst development: Non-precious metal catalysts (e.g., Cu) to reduce reliance on Pd.

  • In vivo studies: Pharmacokinetic profiling of lead derivatives.

Industrial Adoption

  • Scale-up challenges: Addressing exothermic reactions in continuous-flow systems.

  • Regulatory compliance: Meeting ICH Q3D guidelines for elemental impurities .

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